molecular formula C21H26N6O2 B611444 Tovinontrine CAS No. 2062661-53-2

Tovinontrine

Katalognummer B611444
CAS-Nummer: 2062661-53-2
Molekulargewicht: 394.479
InChI-Schlüssel: GWGNPYYVGANHRJ-GDBMZVCRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tovinontrine, also known as IMR-687, is a highly potent and selective phosphodiesterase-9 (PDE9) inhibitor . It is specifically developed for the treatment of sickle cell disease . It is currently being studied for its safety and effectiveness in patients with chronic heart failure with reduced ejection fraction .


Molecular Structure Analysis

The molecular formula of Tovinontrine is C21H26N6O2 . The exact mass is 394.21 and the molecular weight is 394.480 . The chemical structure can be represented by the SMILES string: O=C1C2=CN=C (C3CCOCC3)N2C=C ( [C@@H]4CN (CC5=NC=CC=N5)C [C@H]4C)N1 .


Chemical Reactions Analysis

Tovinontrine is a PDE9 inhibitor and it has shown to inhibit PDE9A with more than 800-fold greater potency than PDE1A3, PDE1B, PDE1C, PDE5A2 . It has been observed to induce hemoglobin (HbF) in a dose-dependent manner in erythroid K562 cells .


Physical And Chemical Properties Analysis

Tovinontrine is a solid substance with a white to off-white color . The CAS number for Tovinontrine is 2062661-53-2 .

Wissenschaftliche Forschungsanwendungen

  • Treatment of Sickle Cell Disease

    IMR-687 (Tovinontrine) is a highly selective phosphodiesterase 9 (PDE9) inhibitor developed as an oral therapy for SCD and beta-thalassemia. It increases fetal hemoglobin (HbF) expression, reduces hemolysis and sickling of red blood cells, leading to a lower rate of painful vaso-occlusive crisis (VOC) (Andemariam et al., 2021).

  • Clinical Trial Results

    In a Phase 2a study, Tovinontrine showed promising results. Patients treated with Tovinontrine experienced a 40% lower mean annualized rate of VOCs, 38% lower mean annualized rate of VOC-related hospitalizations, and an increased median time to first VOC. These improvements were significant when compared to placebo (Andemariam et al., 2021).

  • Long-term Safety and Benefit

    An ongoing Phase 2a open-label extension study is assessing the long-term safety and benefit of Tovinontrine for up to 4 years in adult subjects with SCD. Preliminary results indicate that Tovinontrine continues to be well-tolerated over the long term and maintains its efficacy in reducing the rate of VOCs (Andemariam et al., 2021).

Safety And Hazards

Tovinontrine is currently under clinical trials and its safety is being evaluated. In a study assessing its safety and effectiveness in chronic heart failure with reduced ejection fraction, Tovinontrine was compared to a placebo . The safety and scientific validity of this study is the responsibility of the study sponsor and investigators .

Zukünftige Richtungen

Tovinontrine is being studied for its potential use in treating heart failure with preserved ejection fraction (HFpEF). The U.S. Food and Drug Administration (FDA) cleared the investigational new drug (IND) application for Tovinontrine to commence clinical development for the treatment of HFpEF . The Phase 2 trial is planned to initiate in the second quarter of 2022 .

Eigenschaften

IUPAC Name

6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28)/t14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGNPYYVGANHRJ-GDBMZVCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tovinontrine

CAS RN

2062661-53-2
Record name Tovinontrine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2062661532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMR-687
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TOVINONTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W248Y1AKOR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
15
Citations
A Philippidis - GEN Edge, 2022 - liebertpub.com
… halt development of its lead candidate tovinontrine (IMR-687) … crises between high-dose tovinontrine patients and placebo. … , including development of tovinontrine in heart failure with …
Number of citations: 0 www.liebertpub.com
TT Maciel, C Carvalho, R Rignault, S Allali… - Blood, 2021 - Elsevier
… IMR-687 (tovinontrine) is a highly selective phosphodiesterase-9 (PDE9) inhibitor which increases intracellular cGMP. The aim of this study was to assess the effect of IMR-687 on …
Number of citations: 2 www.sciencedirect.com
B Andemariam, T Mant, P Eleftheriou, S Lugthart… - Blood, 2021 - Elsevier
Introduction IMR-687 (tovinontrine) is a highly selective phosphodiesterase 9 (PDE9) inhibitor being developed as an orally administered therapy for patients with sickle cell disease (…
Number of citations: 4 www.sciencedirect.com
A Philippidis - GEN Edge, 2022 - liebertpub.com
… The Ardent trial results showed that tovinontrine produced no … In Forte, tovinontrine showed no meaningful benefit vs. … of tovinontrine in sickle cell disease and beta thalassemia. …
Number of citations: 0 www.liebertpub.com
T Akhmetshin, A Lin, T Madzhidov, A Varnek - 2023 - chemrxiv.org
… The first query, Tovinontrine (Figure 11a), is considered “easy” … of Tovinontrine (a) and Bersacapavir (b) that were chosen based on different vector representations. For the Tovinontrine, …
Number of citations: 0 chemrxiv.org
R Bou-Fakhredin, KHM Kuo… - Hematology/Oncology …, 2023 - hemonc.theclinics.com
… One agent of interest is IMR-687 or Tovinontrine. This is a potent, specific, and highly selective small molecule inhibitor of phosphodiesterase-9 (PDE-9) that increases intracellular …
Number of citations: 1 www.hemonc.theclinics.com
E Costa, MD Cappellini, S Rivella, A Chilin, E Alessi… - Drug Discovery …, 2022 - Elsevier
In many countries, β-thalassemia (β-THAL)is not uncommon; however, it qualifies as a rare disease in the USA and in European Union (EU), where thalassemia drugs are eligible for …
Number of citations: 4 www.sciencedirect.com
R Bou-Fakhredin, L De Franceschi, I Motta… - Pharmaceuticals, 2022 - mdpi.com
… IMR-687 (Tovinontrine) is a highly selective phosphodiesterase 9 inhibitor that is currently being developed as an orally administered therapy for β-thalassemia and SCD patients. …
Number of citations: 14 www.mdpi.com
AD Bondarev, MM Attwood, J Jonsson… - Frontiers in …, 2022 - frontiersin.org
… In blood disorders, tovinontrine is evaluated for sickle cell anemia in a Phase 2a Ongoing study to evaluate the long-term safety, tolerability and pharmacodynamics (NCT04053803). A …
Number of citations: 9 www.frontiersin.org
Y Aydinok - Thalassemia Reports, 2023 - mdpi.com
Luspatercept has been shown to act as a ligand trap, selectively suppressing the deleterious effects of GDF11 that blocks terminal erythroid maturation, restoring normal erythroid …
Number of citations: 2 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.